2-(4-Benzyl-piperazin-1-yl)-ethanol
Overview
Description
2-(4-Benzyl-piperazin-1-yl)-ethanol is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an ethanol group attached to the second nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-piperazin-1-yl)-ethanol typically involves the reaction of 4-benzylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-Benzylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Procedure: 4-Benzylpiperazine is dissolved in a suitable solvent, such as dichloromethane or toluene. Ethylene oxide is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-piperazin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form the corresponding piperazine derivative without the benzyl group.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: Benzylpiperazine carboxylic acid or benzylpiperazine aldehyde.
Reduction: Piperazine derivative without the benzyl group.
Substitution: Halogenated derivatives or esterified products.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-piperazin-1-yl)-ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as a modulator of receptor activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-piperazin-1-yl)aniline: Similar structure but with an aniline group instead of ethanol.
1-Benzyl-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of ethanol.
4-Benzylpiperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
2-(4-Benzyl-piperazin-1-yl)-ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUORUIOHJCOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.